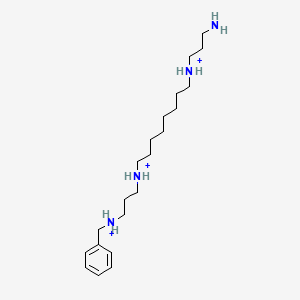
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium is a polyamine compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its long aliphatic chain and multiple amine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium typically involves the reaction of octane-1,8-diamine with 3-aminopropylamine and benzylamine under controlled conditions. The reaction is often facilitated by the use of coupling agents such as EDC·HCl and HOBt, which promote the formation of amide bonds . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) and requires the presence of a base such as DIPEA to neutralize the acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted polyamines.
Scientific Research Applications
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polyamine derivatives.
Medicine: Research has explored its potential as an adjuvant in cancer therapy and its role in modulating cellular processes.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium involves its interaction with cellular membranes and proteins. The compound’s polyamine structure allows it to bind to negatively charged cellular components, disrupting membrane integrity and inhibiting cellular functions . Additionally, it can enhance the uptake of antibiotics by increasing membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Aminopropyl)-N8-(3-(2-(7-fluoro-1H-indol-3-yl)acetamido)propyl)octane-1,8-diaminium
- N1-(3-Aminopropyl)-N8-(3-(2-(1H-indol-3-yl)-2-oxoacetamido)propyl)octane-1,8-diaminium
Uniqueness
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium is unique due to its benzylammonio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with cellular membranes and proteins, making it a potent antimicrobial agent and antibiotic enhancer .
Properties
Molecular Formula |
C21H43N4+3 |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
3-aminopropyl-[8-[3-(benzylazaniumyl)propylazaniumyl]octyl]azanium |
InChI |
InChI=1S/C21H40N4/c22-14-10-17-23-15-8-3-1-2-4-9-16-24-18-11-19-25-20-21-12-6-5-7-13-21/h5-7,12-13,23-25H,1-4,8-11,14-20,22H2/p+3 |
InChI Key |
DIIANAKFMHNUAK-UHFFFAOYSA-Q |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CCC[NH2+]CCCCCCCC[NH2+]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
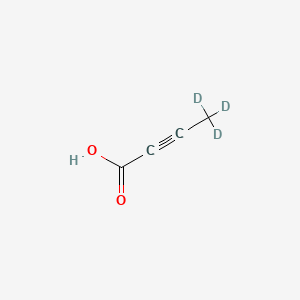
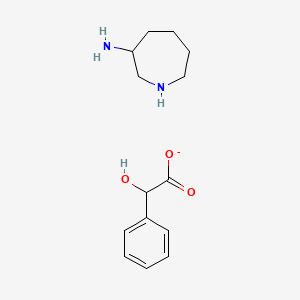
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
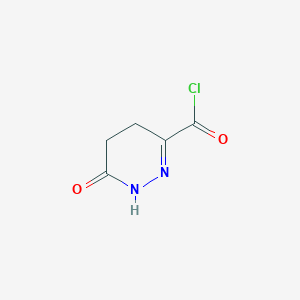
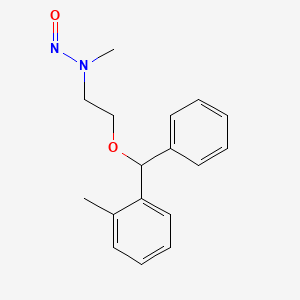
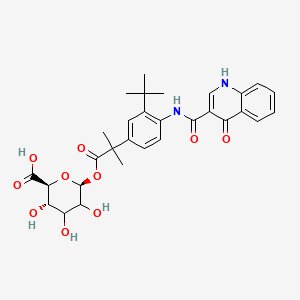

![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)
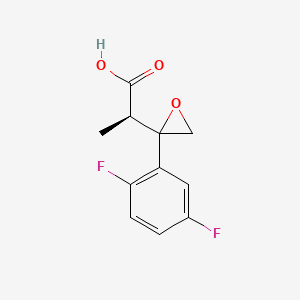
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
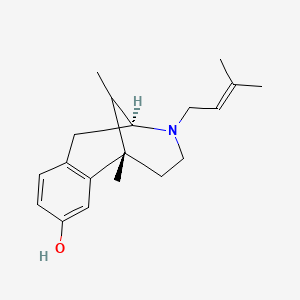
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
